molecular formula C11H11BO4 B6342387 4-(3-Methoxyphenyl)furan-2-boronic acid CAS No. 2096339-05-6

4-(3-Methoxyphenyl)furan-2-boronic acid

Cat. No.: B6342387
CAS No.: 2096339-05-6
M. Wt: 218.02 g/mol
InChI Key: RLFSXWPJARSCLA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)furan-2-boronic acid is an organoboron compound with the molecular formula C11H11BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a furan ring and a methoxy-substituted phenyl group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with furan-2-boronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phenols, quinones, halogenated derivatives, and nitrated compounds. These products have various applications in organic synthesis and material science .

Scientific Research Applications

4-(3-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both the methoxy-substituted phenyl group and the furan ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

IUPAC Name

[4-(3-methoxyphenyl)furan-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFSXWPJARSCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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